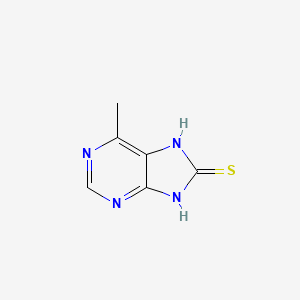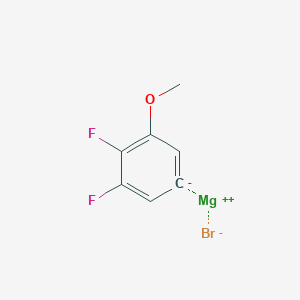![molecular formula C19H23NO5S B12642590 benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol CAS No. 920799-97-9](/img/structure/B12642590.png)
benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative. This compound is notable for its unique structure, which includes a sulfonic acid group attached to a benzene ring and a morpholine ring with a prop-2-enyl substituent. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol typically involves multiple steps, starting with the sulfonation of benzene to produce benzenesulfonic acid. This is achieved by reacting benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . The resulting benzenesulfonic acid is then reacted with a morpholine derivative, which has been pre-functionalized with a prop-2-enyl group. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
The process may also include purification steps such as crystallization or distillation to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group or the morpholine ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Applications De Recherche Scientifique
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Morpholine derivatives: Compounds with a morpholine ring, used in pharmaceuticals and agrochemicals
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is unique due to its combination of a sulfonic acid group and a morpholine ring with a prop-2-enyl substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
920799-97-9 |
|---|---|
Formule moléculaire |
C19H23NO5S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2.C6H6O3S/c1-2-7-14-8-9-16-13(10-14)11-3-5-12(15)6-4-11;7-10(8,9)6-4-2-1-3-5-6/h2-6,13,15H,1,7-10H2;1-5H,(H,7,8,9)/t13-;/m1./s1 |
Clé InChI |
SDJQECZEOVULSA-BTQNPOSSSA-N |
SMILES isomérique |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
C=CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


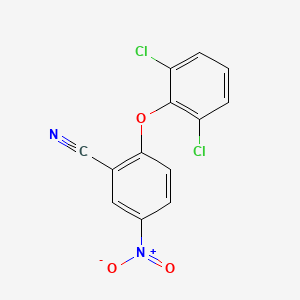

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
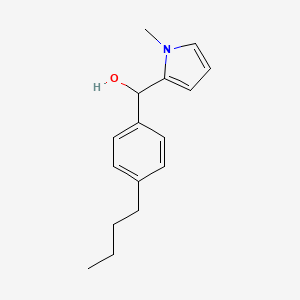
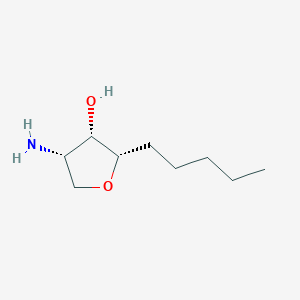

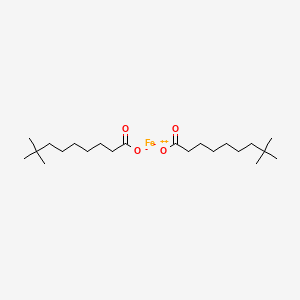

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
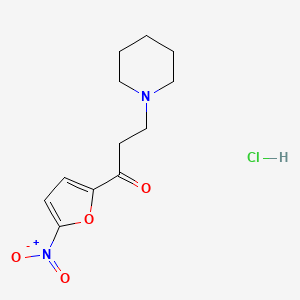
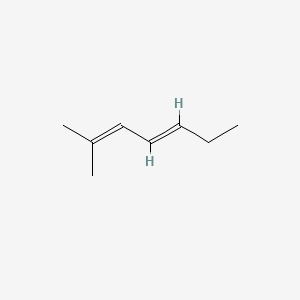
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
